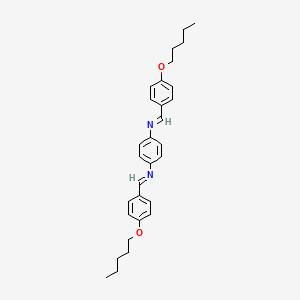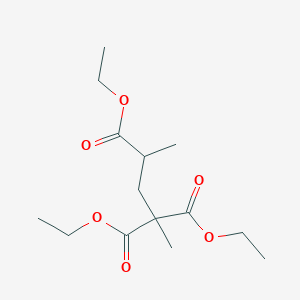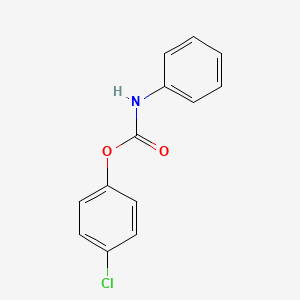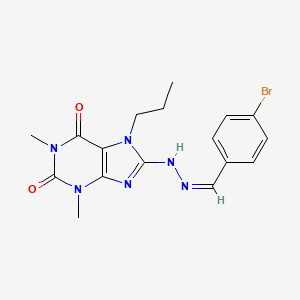
N,N'-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine is an organic compound known for its unique chemical structure and properties It is a derivative of phenylenediamine, featuring two pentyloxybenzylidene groups attached to the nitrogen atoms of the phenylenediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 4-pentyloxybenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine depends on its application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The compound’s structure allows it to bind to specific molecular targets, potentially inhibiting enzymes or interfering with DNA replication. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(salicylidene)-1,4-phenylenediamine: Another Schiff base derivative with similar coordination chemistry applications.
N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine: Similar structure but with methoxy groups instead of pentyloxy groups.
Uniqueness
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine is unique due to the presence of pentyloxy groups, which can influence its solubility, reactivity, and electronic properties. These characteristics make it particularly suitable for specific applications in materials science and biological research.
Eigenschaften
CAS-Nummer |
24678-99-7 |
|---|---|
Molekularformel |
C30H36N2O2 |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
1-(4-pentoxyphenyl)-N-[4-[(4-pentoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C30H36N2O2/c1-3-5-7-21-33-29-17-9-25(10-18-29)23-31-27-13-15-28(16-14-27)32-24-26-11-19-30(20-12-26)34-22-8-6-4-2/h9-20,23-24H,3-8,21-22H2,1-2H3 |
InChI-Schlüssel |
RYUJOFVIJPUISY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11963958.png)

![N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11963984.png)

![5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963986.png)



![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)
![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)
![(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964025.png)
